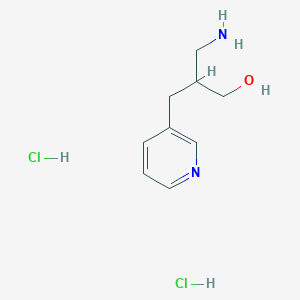

4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

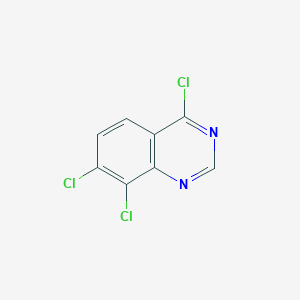

The compound “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” belongs to the class of triazines. Triazines are a group of nitrogen-containing heterocyclic compounds that have been widely used in various fields, including medicine, agriculture, and materials science .

Molecular Structure Analysis

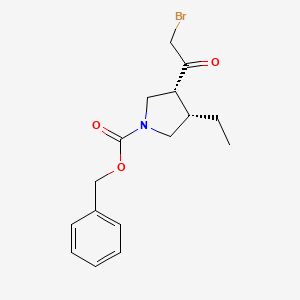

The molecular structure of this compound would likely consist of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The ring would have various substituents attached, including a chlorine atom, an amine group, and a pentafluoroethyl group .Chemical Reactions Analysis

Triazine compounds are known to participate in a variety of chemical reactions, often involving the substitution of the groups attached to the triazine ring . The specific reactions that “this compound” would undergo are not available in the literature I have access to.Scientific Research Applications

Chemical Synthesis and Functionalization

4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine serves as a versatile building block in the synthesis of complex organic compounds due to its reactive triazine core. For instance, it has been utilized in the synthesis of perfluoroalkylpyrimidines and perfluoroalkyl-s-triazines, highlighting its role in introducing fluorinated groups into organic molecules for enhancing their physical and chemical properties (Furin et al., 2001). This reactivity towards guanidine hydrochloride under specific conditions emphasizes its potential in designing novel compounds with desired functionalities.

Material Science Applications

In material science, derivatives of this compound have shown promising applications, especially in the development of two-photon absorbing (TPA) chromophores. These compounds, with the triazine core as the π-electron deficient center, have been prepared for their potential in nonlinear optics, demonstrating one of the largest effective TPA cross-sections among known materials (Kannan et al., 2004). This highlights the compound's contribution to advancing photonic technologies and materials.

Organic Chemistry and Catalysis

In organic chemistry, the triazine compound has been employed in various catalytic and synthetic processes. For example, its use as a condensation agent in amide synthesis demonstrates its utility in facilitating bond formation, which is crucial in pharmaceutical synthesis and polymer chemistry (Zhang & Lu, 2006). Moreover, its application in the synthesis of nitrogen-containing heterocyclic compounds showcases its versatility in accessing a broad range of biologically and industrially relevant molecules (Chi et al., 2000).

Environmental Stability

Research has also explored the compound's role in enhancing the environmental stability of materials. For instance, its derivatives have been combined with calixarenes and hindered amines to improve the thermal and photo-oxidative stability of polypropylene, indicating its significance in material preservation and longevity (Ya & Cui, 2001).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. Given the wide range of uses for triazine compounds, “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” could potentially be explored for use in various fields, including medicine, agriculture, and materials science .

Properties

IUPAC Name |

4-chloro-6-(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF5N4/c6-2-13-1(14-3(12)15-2)4(7,8)5(9,10)11/h(H2,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWIJHUZGHFZFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)Cl)N)C(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1382091.png)

![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)

![2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1382098.png)

![3-[3-(benzyloxy)phenyl]-1H-pyrazole](/img/structure/B1382099.png)

![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)